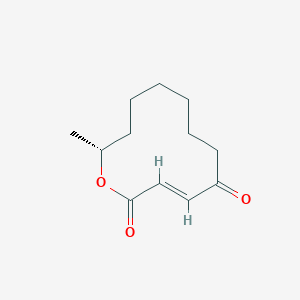
Hispaglabridin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispaglabridin b belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Thus, hispaglabridin b is considered to be a flavonoid lipid molecule. Hispaglabridin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hispaglabridin b is primarily located in the membrane (predicted from logP). Outside of the human body, hispaglabridin b can be found in herbs and spices and tea. This makes hispaglabridin b a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Protection Against Oxidative Stress
Hispaglabridin B, along with other isoflavan derivatives isolated from Glycyrrhiza glabra, has demonstrated potential in protecting liver mitochondria against oxidative stresses. This protective effect is significant for its implications in liver health and potentially in the treatment of liver-related disorders (Haraguchi et al., 2000).
Potential in Colon Cancer Treatment
In a study exploring natural phytochemicals for treating cancer, Hispaglabridin B showed interaction with a maximum number of target proteins at low binding energies in colon cancer pathways. This finding positions Hispaglabridin B as a promising lead compound in the development of effective colon cancer drugs (Malayandi et al., 2022).
Antioxidant Properties
Hispaglabridin B, along with other phenolic compounds isolated from the roots and stolons of licorice (Glycyrrhiza glabra), exhibited potent antioxidant properties. This ability to act as an antioxidant agent highlights its potential in various therapeutic applications, particularly in combating oxidative stress-related diseases (Chin et al., 2007).
Eigenschaften
CAS-Nummer |
68978-02-9 |
|---|---|
Produktname |
Hispaglabridin B |
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
6-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C25H26O4/c1-24(2)11-9-18-20(28-24)8-6-17(22(18)26)16-13-15-5-7-21-19(23(15)27-14-16)10-12-25(3,4)29-21/h5-12,16,26H,13-14H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
CJUFYKORDZSOLF-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
melting_point |
84-86°C |
Physikalische Beschreibung |
Solid |
Synonyme |
2H-1-benzopyran-5-ol, 6-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl- Hispaglabridin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




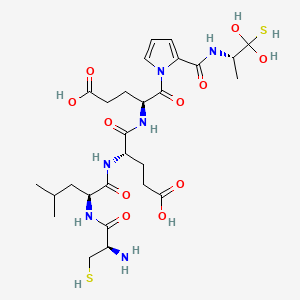
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)

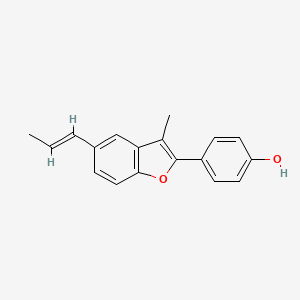



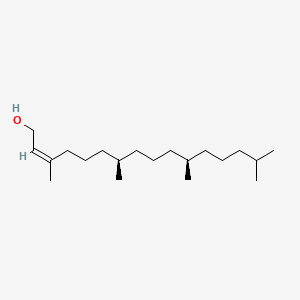
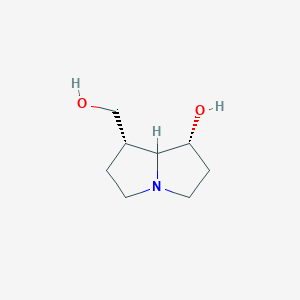
![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)
